Cas no 2548975-99-9 (8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione)
8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- AKOS040730549
- F6789-7232
- 2548975-99-9
- 8-(6-Fluoro-4-quinazolinyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
-
- Inchi: 1S/C15H14FN5O2/c16-9-1-2-11-10(7-9)12(18-8-17-11)21-5-3-15(4-6-21)13(22)19-14(23)20-15/h1-2,7-8H,3-6H2,(H2,19,20,22,23)
- InChI Key: XUWFRKPLKPPBGB-UHFFFAOYSA-N
- SMILES: N1C2(CCN(C3=C4C(=NC=N3)C=CC(F)=C4)CC2)C(=O)NC1=O
Computed Properties
- Exact Mass: 315.11315287g/mol
- Monoisotopic Mass: 315.11315287g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 1
- Complexity: 508
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 87.2Ų
Experimental Properties
- Density: 1.51±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 9.90±0.20(Predicted)
8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6789-7232-2μmol |
8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
2548975-99-9 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6789-7232-5μmol |
8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
2548975-99-9 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6789-7232-10μmol |
8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
2548975-99-9 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6789-7232-20μmol |
8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
2548975-99-9 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6789-7232-1mg |
8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
2548975-99-9 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6789-7232-2mg |
8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
2548975-99-9 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6789-7232-3mg |
8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
2548975-99-9 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6789-7232-4mg |
8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
2548975-99-9 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6789-7232-5mg |
8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
2548975-99-9 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6789-7232-10mg |
8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
2548975-99-9 | 10mg |
$118.5 | 2023-09-07 |
8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Related Literature
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Comprehensive Overview of 8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 2548975-99-9)
The compound 8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 2548975-99-9) is a highly specialized molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique structural features, including the fluoroquinazoline and triazaspiro[4.5]decane moieties, make it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a kinase inhibitor, which aligns with the growing demand for targeted therapies in oncology and inflammatory diseases.
In recent years, the search for novel small-molecule inhibitors has intensified, driven by the need for more effective and selective treatments. The 6-fluoroquinazolin-4-yl group in this compound is known for its ability to interact with ATP-binding sites in kinases, a feature that has been exploited in the development of several FDA-approved drugs. This has led to a surge in queries related to "kinase inhibitors" and "fluoroquinazoline derivatives" in scientific literature and search engines, reflecting the compound's relevance in current research trends.
The triazaspiro[4.5]decane-2,4-dione core adds another layer of complexity and functionality to the molecule. Spirocyclic structures are increasingly recognized for their ability to improve pharmacokinetic properties, such as solubility and metabolic stability. This has sparked discussions around "spirocyclic compounds in drug design" and "improving drug-like properties," topics frequently explored in pharmaceutical forums and AI-driven research platforms. The combination of these structural elements positions 8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione as a molecule of high interest.
From a synthetic perspective, the preparation of this compound involves multi-step organic transformations, often requiring advanced techniques such as palladium-catalyzed cross-coupling reactions and selective fluorination. These methods are widely discussed in the context of "modern synthetic chemistry" and "green chemistry approaches," highlighting the compound's alignment with sustainable and efficient synthesis practices. Researchers are also exploring its scalability, a critical factor for industrial applications.
The pharmacological profile of 8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is under active investigation, with preliminary studies suggesting its potential in modulating specific signaling pathways. This has led to increased searches for "mechanisms of action" and "structure-activity relationships" in related compounds. The molecule's ability to cross the blood-brain barrier is another area of interest, particularly for neurodegenerative diseases, a topic gaining traction in both academic and public domains.
In summary, 8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 2548975-99-9) represents a compelling example of modern drug discovery efforts. Its structural ingenuity, combined with its potential therapeutic applications, makes it a subject of ongoing research and discussion. As the scientific community continues to explore its capabilities, this compound is likely to remain at the forefront of innovations in medicinal chemistry and beyond.
2548975-99-9 (8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)